1-Chloro-6-(3,4-dimethoxyphenyl)-6-oxohexane
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Description
Synthesis Analysis
The synthesis of chlorophenyl compounds, as seen in the provided papers, involves the formation of complex molecules with multiple substituents. For example, the synthesis of the compound in paper was achieved using dehydroabietic acid, indicating that advanced synthetic techniques and starting materials are required to construct such molecules. Although the exact synthesis of 1-Chloro-6-(3,4-dimethoxyphenyl)-6-oxohexane is not described, similar synthetic strategies may be applicable.
Molecular Structure Analysis
The molecular structures of chlorophenyl compounds are characterized by the orientation of the chlorophenyl ring and its interactions with other parts of the molecule. In paper , the chlorophenyl ring is inclined to the pyridine ring by a specific angle, and the cyclohexane ring adopts a flattened boat conformation. These structural details are crucial as they can affect the physical and chemical properties of the compound, as well as its reactivity.
Chemical Reactions Analysis
The chemical reactivity of chlorophenyl compounds can be inferred from their molecular structure. The presence of the chlorophenyl group can influence the electron distribution within the molecule and thus its reactivity. While the papers do not provide specific reactions of the compounds, they do suggest that hydrogen bonding and van der Waals interactions play a role in the crystal packing of these molecules . These interactions could also influence the reactivity of the compounds in solution.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl compounds are determined by their molecular structure and the interactions they can form. For instance, the crystal packing in the compounds from papers and is influenced by hydrogen bonds and van der Waals interactions. These interactions can affect the melting point, solubility, and stability of the compounds. The disordered nature of some substituents in the compound from paper suggests that there can be variability in the physical properties within a batch of synthesized molecules.
Scientific Research Applications
Photolysis of Nitroso-Compounds
1-Chloro-6-(3,4-dimethoxyphenyl)-6-oxohexane has been studied in the context of the photolysis of nitroso-compounds. The photolysis in various solvents, such as methanol, leads to the formation of several products including hydrochloric acid, methyl nitrite, and various cyclohexane derivatives. This study emphasizes the importance of solvolysis and secondary ionic reactions in these processes (Gowenlock, Pfab, & Kresze, 1974).
Oxidation of Lignin Model Compounds
Research involving 1-Chloro-6-(3,4-dimethoxyphenyl)-6-oxohexane includes the oxidation of lignin model compounds by chlorine dioxide. This study provides insights into the reaction mechanism and kinetics of this oxidation process, which is crucial for understanding the environmental impact of elemental chlorine-free bleaching in the pulp industry (Nie et al., 2014).
Organosilicon Building Blocks for Synthesis
This compound is also relevant in the synthesis of organosilicon building blocks. The study of 4-silacyclohexan-1-ones containing the silicon protecting groups MOP, DMOP, and TMOP demonstrates the versatility of these silicon-containing heterocycles for synthesis, highlighting their potential in various chemical applications (Geyer et al., 2015).
Hydrodechlorination and Hydrogenation of Chlorophenols
1-Chloro-6-(3,4-dimethoxyphenyl)-6-oxohexane plays a role in the hydrodechlorination and hydrogenation of chlorophenols. The research on this process using a Pd-Rh catalyst is crucial for understanding the conversion of chlorophenols to less toxic compounds like cyclohexane, which has implications for environmental remediation (Bovkun, Sasson, & Blum, 2005).
Corrosion Inhibition
Studies on the use of derivatives of 1-Chloro-6-(3,4-dimethoxyphenyl)-6-oxohexane as corrosion inhibitors provide valuable insights into their effectiveness in protecting metals like mild steel in acidic solutions. This research is significant for industries requiring corrosion protection (Chafiq et al., 2020).
properties
IUPAC Name |
6-chloro-1-(3,4-dimethoxyphenyl)hexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO3/c1-17-13-8-7-11(10-14(13)18-2)12(16)6-4-3-5-9-15/h7-8,10H,3-6,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSNYRNWSPUIOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCCCCCl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628164 |
Source
|
Record name | 6-Chloro-1-(3,4-dimethoxyphenyl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20628164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-6-(3,4-dimethoxyphenyl)-6-oxohexane | |
CAS RN |
19347-74-1 |
Source
|
Record name | 6-Chloro-1-(3,4-dimethoxyphenyl)-1-hexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19347-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-1-(3,4-dimethoxyphenyl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20628164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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